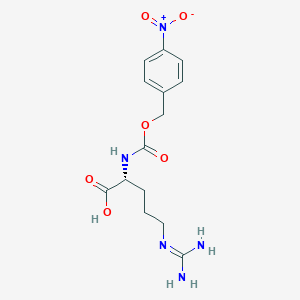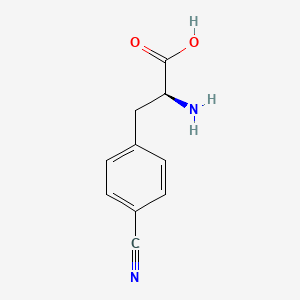
Trt-Dap(Fmoc)-OH
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Trt-Dap(Fmoc)-OH is a chemical compound used in scientific research for the synthesis of peptides and proteins. It is a derivative of the amino acid lysine and is commonly used in the solid-phase synthesis of peptides. In
Méthode De Synthèse Détaillée
Starting Materials
Trityl chloride resin, Fmoc-Dap-OH, HBTU, DIPEA, DMF, TFA, EDT, DCM, Acetic anhydride, Methanol, Dichloromethane, Triethylamine, Pyridine, Dimethylformamide, Diisopropylethylamine
Reaction
1. Loading of trityl chloride resin onto a solid support., 2. Fmoc deprotection using 20% piperidine in DMF., 3. Coupling of Fmoc-Dap-OH with HBTU and DIPEA in DMF., 4. Fmoc deprotection using 20% piperidine in DMF., 5. Coupling of Fmoc-Dap-OH with HBTU and DIPEA in DMF., 6. Fmoc deprotection using 20% piperidine in DMF., 7. Coupling of Fmoc-Dap-OH with HBTU and DIPEA in DMF., 8. Cleavage of the peptide from the resin using TFA, EDT, and water., 9. Precipitation of the crude peptide using cold methanol., 10. Purification of the peptide using preparative HPLC., 11. Trityl deprotection using TFA in DCM., 12. Acetylation of the N-terminus using acetic anhydride and pyridine in DCM., 13. Purification of the peptide using preparative HPLC.
Mécanisme D'action
The mechanism of action of Trt-Dap(Fmoc)-OH is related to its role in peptide synthesis. It is incorporated into the peptide chain as a lysine residue, which can participate in various interactions with other molecules. The presence of the Trt protecting group helps to protect the side chain of the lysine residue during the synthesis process.
Effets Biochimiques Et Physiologiques
Trt-Dap(Fmoc)-OH does not have any direct biochemical or physiological effects as it is not used as a drug. However, it is an important tool in scientific research for the synthesis of peptides and proteins, which can have various biochemical and physiological effects.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using Trt-Dap(Fmoc)-OH in lab experiments is its compatibility with solid-phase peptide synthesis. It is also a relatively stable compound, which makes it easier to handle and store. However, one of the limitations of using Trt-Dap(Fmoc)-OH is its cost, which can be higher than other amino acids used in peptide synthesis.
Orientations Futures
There are several future directions for the use of Trt-Dap(Fmoc)-OH in scientific research. One area of interest is the development of peptide-based drugs, which have potential applications in the treatment of various diseases. Another area of interest is the study of protein-protein interactions, which can provide insights into various cellular processes. Additionally, the use of Trt-Dap(Fmoc)-OH in the synthesis of antimicrobial peptides could lead to the development of new treatments for infectious diseases.
Applications De Recherche Scientifique
Trt-Dap(Fmoc)-OH is widely used in scientific research for the synthesis of peptides and proteins. It is commonly used in the development of peptide-based drugs, as well as in the study of protein-protein interactions. It has also been used in the synthesis of antimicrobial peptides, which have potential applications in the treatment of infectious diseases.
Propriétés
IUPAC Name |
(2S)-3-(9H-fluoren-9-ylmethoxycarbonylamino)-2-(tritylamino)propanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C37H32N2O4/c40-35(41)34(24-38-36(42)43-25-33-31-22-12-10-20-29(31)30-21-11-13-23-32(30)33)39-37(26-14-4-1-5-15-26,27-16-6-2-7-17-27)28-18-8-3-9-19-28/h1-23,33-34,39H,24-25H2,(H,38,42)(H,40,41)/t34-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SUDPKNWTNWZJPY-UMSFTDKQSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)NC(CNC(=O)OCC4C5=CC=CC=C5C6=CC=CC=C46)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)N[C@@H](CNC(=O)OCC4C5=CC=CC=C5C6=CC=CC=C46)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C37H32N2O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
568.7 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Trt-Dap(Fmoc)-OH | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


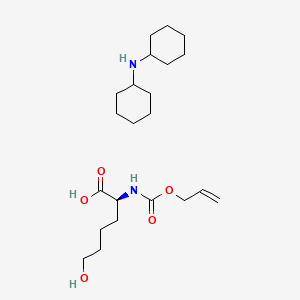
![(2R)-3-phenyl-2-{[(prop-2-en-1-yloxy)carbonyl]amino}propanoic acid; dicyclohexylamine](/img/structure/B613242.png)
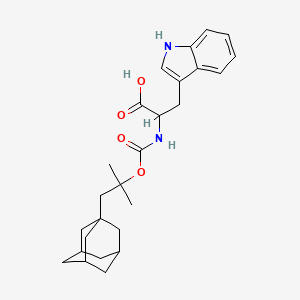
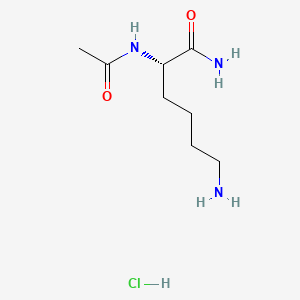
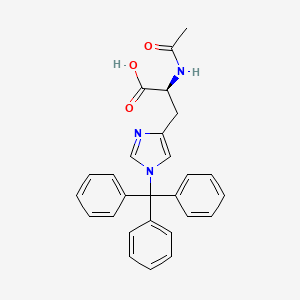
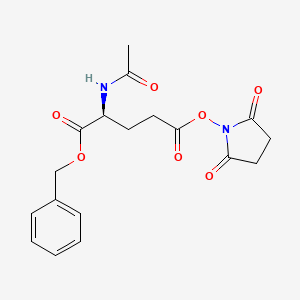
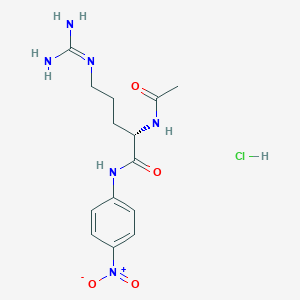
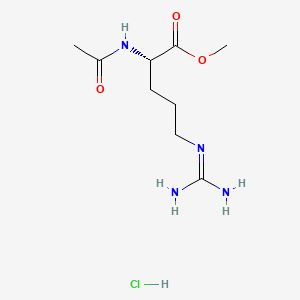
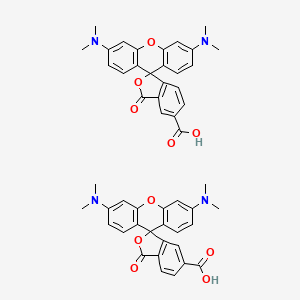
![2-Amino-3-[4-(phosphonomethyl)phenyl]propanoic acid](/img/structure/B613261.png)
